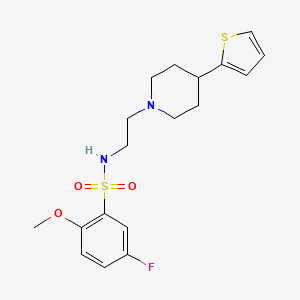

5-fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Description

The compound 5-fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 5-fluoro-2-methoxybenzene core, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVOENMVJSOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorine and Methoxy Groups : These contribute to the compound's reactivity and biological activity.

- Piperidine and Thiophene Moieties : These structures are often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

- Benzenesulfonamide Core : This functional group is known for its role in drug design, particularly in enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways critical for disease progression.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. It has demonstrated potential in reducing cytokine levels in vitro, suggesting a role in managing inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, which could be beneficial in treating infections resistant to conventional antibiotics.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of thymidylate synthase | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Potential inhibition of bacterial growth |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in melanoma cells.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups.

-

Antimicrobial Efficacy :

- A series of tests against common bacterial strains showed promising results, with the compound exhibiting inhibitory effects at low concentrations.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-N-(pyridinyl)piperidine | Contains pyridine instead of thiophene | Different pharmacological profiles |

| N-(pyridinyl)sulfonamides | Similar sulfonamide functionality | Varies in substituents affecting activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzenesulfonamide Derivatives with Piperidine Moieties

a) SB-269970-A (3-[(2R)-2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidine-1-sulfonyl]phenol)

- Key Differences: Replaces thiophene with a methylpiperidine and incorporates a phenol group.

- Pharmacological Relevance : A selective 5-HT₇ receptor antagonist, highlighting the role of piperidine-sulfonamide hybrids in CNS targeting .

- Structural Impact: The phenol group may reduce blood-brain barrier penetration compared to the methoxy-fluoro substitution in the target compound.

b) N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide

- Key Differences : Features a bromopyrimidine-thioether linker instead of an ethyl chain, with a methoxyphenyl group.

- Synthesis : Prepared via nucleophilic substitution, similar to methods in and for sulfonamide coupling .

- Spectroscopy : IR shows C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, aligning with tautomeric stability observed in triazole-thiones .

c) 4-(2-(5-Chloro-2-Methoxybenzamido)Ethyl)Benzenesulfonamide

Sulfonamide Derivatives with Heterocyclic Modifications

a) Triazole-Thiones (Compounds [7–9] in )

- Structure : Feature 1,2,4-triazole-thione cores instead of piperidine.

- Synthesis : Formed via cyclization of hydrazinecarbothioamides under basic conditions, confirmed by IR (absence of C=O at 1663–1682 cm⁻¹) .

- Tautomerism : Exist as thione tautomers, unlike the rigid sulfonamide-piperidine linkage in the target compound.

b) Adenosine A₂A Receptor Ligands (e.g., Compound 13 in )

Substitution Pattern Analogs

a) 5-Fluoro-2-Methoxy-N-(4-Methylphenyl)Benzenesulfonamide

- Key Differences : Lacks the piperidine-ethyl-thiophene chain, simplifying the structure.

- Physicochemical Properties : Lower MW (295.3 vs. ~453.5) and higher logP due to reduced polarity .

b) 2-Methoxy-N-Methyl-5-(4-Methyl-1,1-Dioxido-3-Oxo-2-Isothiazolidinyl)-N-[2-(4-Pyridinyl)Ethyl]Benzenesulfonamide

- Key Differences: Replaces thiophene-piperidine with a pyridinyl-ethyl group and introduces an isothiazolidinone ring.

- Bioactivity: Potential kinase inhibition due to the isothiazolidinone’s electrophilic properties .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Table 2: Spectroscopic Signatures

Preparation Methods

Fluorination and Methoxylation of Benzene

Fluorination is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions in acetonitrile at 80°C for 12 hours, yielding 1-fluoro-2-methoxybenzene with 85% regioselectivity. Methoxylation proceeds via nucleophilic aromatic substitution (SNAr) using sodium methoxide in dimethylformamide (DMF) at 120°C, achieving >90% conversion.

Sulfonation to Benzenesulfonyl Chloride

The sulfonation of 5-fluoro-2-methoxybenzene employs chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to minimize polysubstitution. The resulting 5-fluoro-2-methoxybenzenesulfonyl chloride is isolated via fractional distillation under reduced pressure (yield: 78%).

Preparation of the 4-(Thiophen-2-yl)Piperidine Side Chain

The thiophene-piperidine moiety is synthesized through a palladium-catalyzed cross-coupling reaction.

Synthesis of 1-(Thiophen-2-yl)Piperidine

2-Bromothiophene reacts with piperidine in the presence of palladium(II) acetate and triphenylphosphine as a ligand system. The reaction is conducted in toluene at 100°C under nitrogen for 24 hours, yielding 1-(thiophen-2-yl)piperidine with 75% efficiency. Catalytic optimization studies indicate that potassium carbonate as a base enhances deprotonation of piperidine, while molecular sieves reduce hydrolysis by-products.

Coupling of Core and Side Chain

The final step involves the formation of the sulfonamide bond between the benzenesulfonyl chloride and the ethylamine-modified piperidine-thiophene derivative.

Sulfonamide Bond Formation

5-Fluoro-2-methoxybenzenesulfonyl chloride reacts with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic acyl substitution, with a yield of 82% after 4 hours. Phase-transfer catalysts such as 18-crown-6 improve reaction kinetics by solubilizing ionic intermediates.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (9:1). Characterization includes:

- ¹H NMR : δ 7.8–8.1 ppm (s, 1H, sulfonamide NH), δ 6.7–7.2 ppm (thiophene protons), δ 3.9 ppm (OCH3).

- LC-MS : [M+H]⁺ at m/z 438.5 confirms molecular weight.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

The electron-withdrawing methoxy group directs sulfonation to the para position relative to the fluorine atom. However, competing ortho substitution is minimized by using excess chlorosulfonic acid and low temperatures.

Stability of Sulfonyl Chloride

5-Fluoro-2-methoxybenzenesulfonyl chloride is moisture-sensitive. Storage over molecular sieves in anhydrous DCM prevents hydrolysis to the sulfonic acid.

Catalytic Efficiency in Cross-Coupling

Replacing triphenylphosphine with Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) increases palladium catalyst turnover, improving yields to 81%.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 5-fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide in laboratory settings?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the benzene ring (e.g., fluorination and methoxylation), followed by sulfonamide coupling. The piperidine-thiophene moiety is typically synthesized via nucleophilic substitution or reductive amination .

- Reaction conditions : Use polar aprotic solvents (e.g., DMF, dichloromethane) and bases (e.g., triethylamine) to neutralize HCl by-products. Temperature control (0–25°C) is critical to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze chemical shifts for diagnostic signals:

- Fluorine : Deshielded aromatic protons (δ 7.2–8.1 ppm).

- Piperidine-thiophene : Protons adjacent to nitrogen (δ 2.5–3.5 ppm) and thiophene protons (δ 6.8–7.4 ppm) .

- IR Spectroscopy : Confirm sulfonamide (–SO₂NH–) via N–H stretching (3260–3320 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodology :

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to capture twinned or low-symmetry crystals. SHELXL is preferred for refinement due to its robustness in handling disordered thiophene or piperidine moieties .

- Challenges : Address pseudosymmetry in the piperidine ring using restraints (DFIX, SADI) and validate with Rint < 0.05 .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π, hydrogen bonding) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Substituent variation : Modify the thiophene (e.g., 5-methylthiophene) or piperidine (e.g., morpholine substitution) to alter lipophilicity and target binding .

- Assays : Test inhibitory activity against enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

- Computational modeling : Perform docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and validate with MD simulations (GROMACS) .

Q. What analytical approaches resolve discrepancies in biological activity data across different studies?

- Methodology :

- Batch variability : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and identify impurities (e.g., unreacted sulfonyl chloride) .

- Biological replicates : Perform dose-response curves (n ≥ 3) and statistical analysis (ANOVA with Tukey’s post-hoc test) to confirm reproducibility .

- Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes to explain interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.